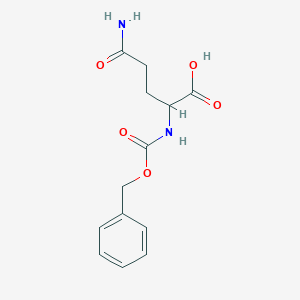

Z-Gln-OH

Description

Historical Perspectives on Amino Acid Protection Strategies in Peptide Synthesis

The controlled chemical synthesis of peptides has historically relied on strategies involving the temporary protection of reactive functional groups on amino acids. Early efforts in peptide synthesis faced challenges related to unwanted side reactions and racemization. The development of effective protecting groups for the alpha-amino function was a critical advancement.

One of the pioneering and "epoch-making" methods in this regard was the Bergmann-Zervas synthesis, developed in the early 1930s by Max Bergmann and Leonidas Zervas wikipedia.orgwikipedia.org. This methodology introduced the use of the benzyloxycarbonyl (Z or Cbz) group for N-terminal alpha-amino protection wikipedia.orgwikipedia.orgmasterorganicchemistry.combachem.com. The Z group could be introduced by reaction with benzyl (B1604629) chloroformate (Z-Cl or Cbz-Cl) and a mild base wikipedia.orgmasterorganicchemistry.com. Its removal could be achieved under relatively harsh conditions using HBr in acetic acid or, more significantly, under milder conditions via catalytic hydrogenation wikipedia.orgmasterorganicchemistry.combachem.com. The ability to remove the Z group under neutral conditions using catalytic hydrogenation was a key advantage, preserving acid- or base-sensitive functional groups elsewhere in the molecule masterorganicchemistry.com.

While the Z group was dominant in solution-phase peptide synthesis for about two decades, until the 1950s, other strategies emerged over time wikipedia.orgwikipedia.org. The advent of solid-phase peptide synthesis (SPPS), pioneered by Merrifield, brought about the widespread use of other protecting groups like the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups wikipedia.orgpeptide.comnih.gov. These groups offered different lability profiles, allowing for orthogonal protection strategies where different protecting groups could be removed selectively under distinct conditions (e.g., acid-labile Boc vs. base-labile Fmoc) masterorganicchemistry.compeptide.com. Despite the prominence of Boc and Fmoc in SPPS, the Z group has remained relevant, particularly in solution-phase synthesis and in specific strategies like Boc/Benzyl chemistry where benzyl-based side-chain protection is used in conjunction with Boc N-alpha protection wikipedia.orgbachem.compeptide.com.

The Significance of N-Benzyloxycarbonyl (Z-Protection) in Glutamine Chemistry

Glutamine is a trifunctional amino acid, possessing an alpha-amino group, a carboxylic acid group, and a side-chain amide group. In peptide synthesis, the alpha-amino group requires temporary protection to direct peptide bond formation to the carboxyl group of the incoming amino acid. The benzyloxycarbonyl (Z) group serves this purpose in Z-Gln-OH, masking the nucleophilic and basic properties of the alpha-amino nitrogen wikipedia.org.

The Z group is a carbamate-type protecting group masterorganicchemistry.com. Its introduction onto the alpha-amino group of glutamine yields N-Benzyloxycarbonyl-L-glutamine (this compound). This modification allows the carboxylic acid group of the Z-protected glutamine to be activated for coupling with the amino group of another amino acid, while preventing self-coupling or other undesired reactions involving the alpha-amino group wikipedia.orgpeptide.com.

While the Z group effectively protects the alpha-amino group, the glutamine side-chain amide also presents potential reactivity issues in certain synthetic strategies. In some cases, particularly in Boc chemistry, the glutamine side-chain amide might require its own protection, for instance, with a trityl (Trt) group, resulting in derivatives like Z-Gln(Trt)-OH fda.govnih.govtdx.cat. However, this compound specifically refers to the derivative where only the alpha-amino group is Z-protected, and the side-chain amide remains unprotected. This is suitable for many applications, particularly in solution-phase synthesis or specific SPPS strategies where the side-chain amide's reactivity is not a primary concern or is managed through other means.

Overview of this compound as a Research Compound and Its Broad Utility in Chemical Biology

This compound is a well-characterized glutamine derivative widely used in academic research medchemexpress.comchemsrc.com. Its primary utility lies as a protected amino acid building block in the chemical synthesis of peptides and peptidomimetics chemimpex.comchemimpex.comcymitquimica.comchemimpex.com. Researchers utilize this compound to incorporate glutamine residues into synthetic peptides with controlled sequences and structures. This is crucial for studying peptide function, developing peptide-based therapeutics, and creating tools for biochemical investigations chemimpex.comchemimpex.comcymitquimica.comchemimpex.com.

Beyond its role as a direct building block, this compound and peptides containing Z-protected glutamine have been employed in various research contexts. For example, studies on peptide conformation have utilized this compound and related peptides to understand the role of glutamine residues in directing peptide structures through hydrogen bonding interactions rsc.org. Research into enzymatic reactions has also employed Z-Gln-containing peptides. For instance, Z-Gln-Gly-OH has been used as a glutamine donor substrate to study the activity of transglutaminases, enzymes that catalyze the cross-linking of proteins zedira.comchemicalbook.comsigmaaldrich.comzedira.com. This application is relevant to understanding protein modifications and developing assays for enzyme activity.

Furthermore, this compound has been used as a model substrate in studies investigating the efficiency of enzymatic peptide synthesis methods. Research exploring thermolysin-catalyzed solid-to-solid dipeptide synthesis, for example, has utilized this compound and H-Leu-NH2 as reactants to optimize reaction conditions nih.gov.

The compound's properties, including its molecular weight, melting point, and optical activity, are well-documented chemsrc.comsigmaaldrich.comfishersci.caglpbio.comnih.govchemicalbook.com. These physical and chemical characteristics are essential for researchers to accurately handle, purify, and characterize synthetic peptides incorporating this compound.

Here is a table summarizing some key properties of this compound:

| Property | Value | Source(s) |

| CAS Number | 2650-64-8 | chemsrc.comsigmaaldrich.comfishersci.caglpbio.comnih.govchemicalbook.comglentham.com |

| Molecular Formula | C₁₃H₁₆N₂O₅ | sigmaaldrich.comfishersci.caglpbio.comnih.govchemicalbook.comglentham.com |

| Molecular Weight | 280.28 g/mol | sigmaaldrich.comfishersci.canih.govchemicalbook.comglentham.com |

| Melting Point | 134-138 °C | chemsrc.comchemicalbook.com |

| Optical Activity | [α]²³/D −7.3°, c = 2 in ethanol | sigmaaldrich.comchemicalbook.com |

| Form | Powder | sigmaaldrich.comchemicalbook.com |

| Solubility | Soluble in DMSO, Ethanol, Methanol | chemicalbook.com |

| IUPAC Name | (2S)-2-{[(benzyloxy)carbonyl]amino}-4-carbamoylbutanoic acid | fishersci.canih.govthermofisher.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c14-11(16)7-6-10(12(17)18)15-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,16)(H,15,19)(H,17,18)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMLDJNLXLMGLX-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883880 | |

| Record name | L-Glutamine, N2-[(phenylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2650-64-8 | |

| Record name | N2-[(Phenylmethoxy)carbonyl]-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2650-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Glutamine, N2-((phenylmethoxy)carbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Glutamine, N2-[(phenylmethoxy)carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Glutamine, N2-[(phenylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-[(phenylmethoxy)carbonyl]-L-glutamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Z Gln Oh and Z Gln Containing Peptides

Chemical Synthesis of Z-Gln-OH

The chemical synthesis of this compound primarily involves the derivatization of L-glutamine with a benzyloxycarbonylating agent. This process requires careful control of reaction conditions to ensure high yield, purity, and preservation of the stereochemical integrity of the L-glutamine starting material.

Derivatization from L-Glutamine and Benzyloxycarbonylating Agents

The synthesis of this compound typically begins with the reaction of L-glutamine with a benzyloxycarbonylating agent. The most common agent used for introducing the Z group is benzyl (B1604629) chloroformate (also known as benzyl chlorocarbonate or Z-chloride). wikipedia.orgfishersci.cafishersci.comnih.gov Benzyl chloroformate is a water-sensitive oily liquid. wikipedia.orgnih.gov

The reaction involves the nucleophilic attack of the amino group of L-glutamine on the carbonyl carbon of benzyl chloroformate, followed by the elimination of chloride. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct and facilitate the reaction.

While the direct reaction of L-glutamine with benzyl chloroformate is a primary route, variations in reaction conditions, including the choice of solvent and base, can influence the efficiency and outcome of the derivatization.

Optimization of Reaction Conditions for Yield and Purity

Optimizing the reaction conditions is critical to maximize the yield and purity of this compound. Factors influencing the reaction include the stoichiometry of reactants, the choice of solvent, the reaction temperature, the reaction time, and the nature of the base used.

Research findings indicate that the choice of solvent and base plays a significant role. For instance, reactions are often conducted in aqueous or mixed aqueous-organic solvent systems to ensure the solubility of L-glutamine. The base is typically an inorganic base like sodium hydroxide (B78521) or potassium carbonate, or an organic base.

Controlling the temperature and reaction time is also essential to minimize side reactions, such as the formation of byproducts from the reaction of the benzyloxycarbonylating agent with the amide side chain of glutamine or the hydrolysis of the reagent.

Data on specific optimized conditions can vary depending on the scale of the synthesis and the desired purity level. However, the general principle involves balancing the reactivity of benzyl chloroformate with the need to suppress undesired side reactions.

Stereochemical Control in this compound Synthesis

L-Glutamine is a chiral amino acid, and it is crucial to maintain its stereochemical integrity during the synthesis of this compound. The derivatization reaction at the α-amino group typically proceeds without affecting the stereocenter at the α-carbon, provided appropriate conditions are used.

However, certain reaction conditions or the presence of impurities could potentially lead to racemization at the α-carbon. Therefore, careful control of factors such as temperature, pH, and reaction time is necessary to prevent racemization and ensure that the synthesized this compound retains the L-configuration of the starting material. The inherent nature of the Z-protection reaction at the amino group is generally less prone to racemization compared to reactions involving the activation of the carboxyl group.

Solution-Phase Peptide Synthesis Incorporating this compound

This compound is a valuable building block in solution-phase peptide synthesis, a method where peptide chains are elongated in a homogeneous solution. The Z group on the α-amino position provides temporary protection that can be selectively removed, allowing for the controlled formation of peptide bonds.

Coupling Reagents and Strategies for Peptide Bond Formation

The formation of a peptide bond between the carboxyl group of one amino acid (or peptide fragment) and the amino group of another is a key step in peptide synthesis. This reaction requires the activation of the carboxyl group. Various coupling reagents are employed in solution-phase synthesis to facilitate this process.

Commonly used coupling reagents in solution-phase peptide synthesis include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC). americanpeptidesociety.orgbachem.com These reagents activate the carboxyl group by forming an O-acylisourea intermediate. americanpeptidesociety.org To minimize side reactions, particularly racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in combination with carbodiimides. americanpeptidesociety.orgbachem.com These additives form more reactive and less racemizing active ester intermediates. americanpeptidesociety.org

Other coupling strategies involve the use of activated esters, mixed anhydrides, or phosphonium/aminium salt-based reagents. The choice of coupling reagent and strategy depends on the specific amino acids being coupled, the desired yield and purity, and the potential for side reactions like racemization or epimerization.

When incorporating this compound into a growing peptide chain, the Z group on the glutamine residue's α-amino group remains intact during the coupling reaction. The carboxyl group of this compound (or a peptide fragment with this compound at the C-terminus) is activated and coupled with the free amino group of the next amino acid or peptide fragment.

Fragment Condensation Approaches with this compound

Fragment condensation is a strategy in solution-phase peptide synthesis where pre-synthesized and protected peptide fragments are coupled together to form larger peptide chains. This approach can be advantageous for the synthesis of longer peptides, as it can improve efficiency and reduce the accumulation of impurities compared to stepwise elongation from a single amino acid.

This compound can be incorporated into peptide fragments that are then used in condensation reactions. In this approach, this compound can be at either the N-terminus or the C-terminus of a fragment, depending on the synthetic strategy.

If this compound is at the N-terminus of a fragment, the C-terminal carboxyl group of this fragment is activated and coupled with the N-terminus of another fragment. The Z group on the glutamine residue provides protection during this coupling step.

If this compound is at the C-terminus of a fragment, the N-terminus of this fragment is typically deprotected, and the fragment is then coupled with the activated carboxyl group of another fragment. In this case, the glutamine residue contributes its carboxyl group to the new peptide bond.

Fragment condensation approaches utilizing Z-Gln-containing peptides require careful planning of protecting group strategies to allow for the selective deprotection of the termini involved in the coupling while keeping other functional groups, including the Z group on glutamine, protected. After the fragments are coupled, the Z group can be removed, usually by hydrogenolysis, at an appropriate stage of the synthesis.

Research has explored fragment condensation methods for synthesizing complex peptides, including those containing glutamine residues, demonstrating the utility of Z-protected fragments in constructing larger peptide sequences. oup.comgoogle.comnih.gov

Protecting Group Orthogonality in Multi-Step Synthesis

Protecting group orthogonality is a cornerstone of multi-step organic synthesis, particularly in peptide chemistry, where multiple functional groups must be selectively manipulated researchgate.netiris-biotech.de. The concept implies that protecting groups belong to independent classes and can be removed by distinct chemical mechanisms without affecting other protected functionalities researchgate.netbiosynth.comiris-biotech.de. The Z group, commonly used for alpha-amino protection, is typically removed by catalytic hydrogenation or strong acids like HBr in acetic acid researchgate.netthieme-connect.de. This cleavage mechanism is orthogonal to many other protecting groups used for side chains or the C-terminus in solution-phase synthesis researchgate.net.

In solution synthesis, the Z group is often used in combination with tert-butyl (tBu)-type side chain protection or benzyl (Bn)-type side chain protection researchgate.net. While Boc (t-butyloxycarbonyl) and Bn protection are both acid-labile, they can be considered quasi-orthogonal as they can be removed under different acid strengths biosynth.com. The Z group's removal by hydrogenolysis provides a distinct method orthogonal to acid-labile protecting groups, allowing for selective deprotection steps during the synthesis of complex peptides containing Z-protected glutamine or other Z-protected amino acids researchgate.netthieme-connect.de.

Solid-Phase Peptide Synthesis (SPPS) Utilizing this compound Derivatives

Solid-Phase Peptide Synthesis (SPPS), introduced by Merrifield, is a highly efficient method for peptide assembly where the peptide chain is built sequentially on an insoluble resin support carlroth.commedsci.org. While the Fmoc (9-fluorenylmethoxycarbonyl) strategy is more common in SPPS due to its mild, base-labile deprotection, the Boc (t-butyloxycarbonyl) strategy, which utilizes acid-labile protection, is also employed peptide.comcsic.espnas.org. The Z group, being acid-labile, is less commonly used for standard alpha-amino protection in SPPS compared to Fmoc or Boc peptide.com. However, Z-protected amino acids, including this compound, can be relevant in SPPS for specific applications, such as fragment condensation approaches or when the Z group is used for side-chain protection of other amino acids peptide.comthieme-connect.de.

Integration of Z-Protected Glutamine into SPPS Protocols

Direct integration of this compound as the standard alpha-amino protected building block in a typical SPPS elongation from the C-terminus would require cleavage of the Z group at each cycle, which is not standard practice in common SPPS strategies like Fmoc or Boc. The Z group is typically removed by hydrogenolysis or strong acid, conditions that might not be compatible with the resin or other protecting groups used in standard SPPS protocols researchgate.netpeptide.comthieme-connect.de.

However, Z-protected amino acids can be used in SPPS for the synthesis of protected peptide fragments in solution, which are then coupled on the solid phase thieme-connect.deacs.org. In such strategies, this compound could be used in solution-phase synthesis to prepare a Z-N-terminal peptide fragment, which is subsequently coupled to a peptide chain on the resin. Another scenario is the use of Z as a side-chain protecting group on other amino acids within a peptide sequence synthesized by SPPS using a different alpha-amino protection strategy (e.g., Fmoc) peptide.com.

When incorporating glutamine into SPPS, regardless of the alpha-amino protection, the glutamine side chain amide can be prone to dehydration, leading to nitrile formation, especially when using carbodiimide (B86325) coupling reagents google.com. To mitigate this, the glutamine side chain amide nitrogen is often protected, commonly with a trityl (Trt) group in Fmoc chemistry or a xanthenyl (Xan) group in Boc chemistry peptide.comgoogle.com. While this compound itself has a free side-chain amide, the principles of side-chain protection for glutamine are relevant when synthesizing Z-Gln-containing peptides by SPPS.

Resin Compatibility and Cleavage Conditions for Z-Gln-Peptides

In Boc chemistry SPPS, which uses acid-labile alpha-amino protection, cleavage from the resin and removal of acid-labile side-chain protecting groups are typically performed simultaneously using strong acids like anhydrous HF or TFA with scavengers peptide.compnas.org. The Z group is also acid-labile, so its stability under these conditions would need careful consideration if it were used as a side-chain protection or present from a fragment coupling strategy peptide.com.

In Fmoc chemistry SPPS, which uses base-labile alpha-amino protection, cleavage from the resin often employs mild to strong acidic conditions, depending on the linker csic.es. Resins like Wang or Rink amide are cleaved with TFA carlroth.combiorxiv.org. More acid-labile linkers like 2-chlorotrityl resin allow cleavage under very mild acidic conditions (e.g., dilute acetic acid), preserving acid-labile side-chain protection csic.esacs.org. If a Z group were present (e.g., on a side chain), its stability under the chosen cleavage conditions would be critical.

If the Z group is on the N-terminus of a peptide synthesized on a solid support (e.g., via fragment coupling), its removal from the soluble peptide fragment after cleavage from the resin would typically be done by catalytic hydrogenation researchgate.netthieme-connect.de.

Methodological Advancements in Automation and Throughput

Automated SPPS has significantly increased the throughput of peptide synthesis biorxiv.orguzh.chkohan.com.tw. Automated synthesizers precisely control reagent delivery, reaction times, and washing steps uzh.ch. While most automated SPPS is performed using Fmoc chemistry, advancements in automation can be applied to various coupling strategies and protecting group schemes biorxiv.orguzh.chkohan.com.tw.

The efficiency of automated SPPS is influenced by factors such as coupling times, deprotection times, and the solubility of protected amino acids pnas.orggoogle.combiorxiv.org. For glutamine, the use of protected derivatives like Fmoc-Gln(Trt)-OH improves solubility and reduces side reactions, facilitating automated synthesis peptide.comgoogle.com. While this compound is primarily associated with solution phase, the principles of efficient coupling and minimizing side reactions are relevant when incorporating glutamine residues in automated SPPS of Z-Gln-containing peptides, especially in fragment-based approaches.

Microwave-assisted SPPS is a significant advancement that accelerates coupling and deprotection steps, leading to reduced synthesis times and improved yields, particularly for difficult sequences kohan.com.tw. These automated and accelerated methods can be applied to the synthesis of peptides containing Z-protected amino acids, provided the reaction conditions are compatible with the Z group and other functionalities.

Chemoenzymatic Synthesis Approaches for Glutamine-Containing Sequences

Chemoenzymatic peptide synthesis combines chemical and enzymatic methods to synthesize peptides frontiersin.orgresearchgate.netnih.gov. This approach leverages the stereo- and regioselectivity of enzymes, often proteases, to catalyze peptide bond formation, potentially reducing the need for extensive protecting groups and minimizing racemization thieme-connect.deresearchgate.netnih.gov.

Enzyme-Catalyzed Peptide Bond Formation with Gln-OH as Nucleophile

Enzymes, particularly proteases, can catalyze peptide bond formation in reverse of hydrolysis thieme-connect.deresearchgate.net. This often involves an activated carboxyl component (acyl donor) and an amino component (nucleophile) frontiersin.orgfrontiersin.org. In such reactions, an amino acid or peptide with a free amino terminus can act as the nucleophile, attacking an acyl-enzyme intermediate formed from the activated carboxyl component frontiersin.orgnih.govfrontiersin.org.

Glutamine (Gln-OH) can serve as a nucleophile in enzyme-catalyzed peptide synthesis frontiersin.org. For example, studies have shown the enzymatic synthesis of peptides where L-Glutamine (Gln-OH) is selected as the nucleophile reacting with an activated acyl donor, such as N-α-[(benzyloxy)carbonyl]-L-Isoleucine-p-nitrophenyl ester (Z-Ile-ONp) frontiersin.org. This reaction, catalyzed by enzymes like granulosain, can form a peptide bond, resulting in a Z-dipeptide, such as N-α-CBZ-Ile-Gln-OH (Z-IQ) frontiersin.org.

The efficiency of enzyme-catalyzed peptide synthesis with Gln-OH as the nucleophile depends on factors such as enzyme specificity, pH, temperature, and substrate concentrations nih.govfrontiersin.org. Alkaline conditions are often suitable for the aminolysis reaction due to the pKa of the amine groups nih.gov. The enzyme's specificity for the nucleophile binding at the S' subsite is crucial for high yields frontiersin.org.

Transglutaminases are a specific class of enzymes that catalyze the formation of an isopeptide bond between the gamma-carboxamide group of a glutamine residue side chain and a primary amine (such as the epsilon-amino group of lysine) wikipedia.org. While this involves the glutamine side chain rather than the alpha-amino group, it highlights the enzymatic reactivity of glutamine residues in peptide and protein modification wikipedia.org.

In the context of forming a standard peptide bond with Gln-OH as the nucleophile, the alpha-amino group of glutamine attacks the activated carbonyl of the acyl donor, facilitated by the enzyme's active site frontiersin.orgnih.govfrontiersin.org. This compound, having the Z group on the alpha-amino, would not typically function directly as the nucleophile in this type of enzymatic peptide bond formation unless the enzyme specifically accommodates the Z group or the Z group is removed prior to the enzymatic step. However, Z-protected amino acids can be used as acyl donors in some enzymatic reactions, or the Z group could be part of a larger peptide fragment used in chemoenzymatic ligation frontiersin.orggoogle.com.

Specificity and Efficiency of Biocatalysts in Z-Peptide Construction

Biocatalysts, particularly proteases and lipases, play a significant role in the construction of Z-Gln-containing peptides through chemoenzymatic synthesis. These enzymes can catalyze the formation of peptide bonds under mild conditions, often exhibiting high stereo- and chemoselectivity, which minimizes racemization and side reactions commonly encountered in purely chemical methods. nih.govqyaobio.comubc.camdpi.com

Proteases, traditionally known for peptide hydrolysis, can be employed in the reverse reaction (aminolysis) to synthesize peptide bonds, especially under kinetically controlled conditions or in non-aqueous or biphasic systems that favor synthesis over hydrolysis. nih.govmdpi.comresearchgate.net The specificity of a protease for its substrates is determined by its S subsite and S′ region, which recognize the amino acids acting as the acyl donor and nucleophile, respectively. nih.gov For instance, some proteases show preferences for certain amino acids at specific positions relative to the scissile bond. mdpi.combiorxiv.org

Studies have demonstrated the successful use of proteases like papain for the synthesis of Z-Ala-Gln, using Z-Ala as the acyl donor and glutamine as the nucleophile. mdpi.com The yield of such enzymatic reactions can be influenced by factors such as the enzyme concentration, pH, temperature, and substrate concentrations. nih.govresearchgate.net

Lipases have also been explored as biocatalysts for peptide synthesis, particularly when using activated Z-amino acid esters as acyl donors. capes.gov.brcapes.gov.br While lipases are primarily known for ester hydrolysis and synthesis, some can catalyze peptide bond formation. researchgate.net Their activity and selectivity in peptide synthesis can be affected by the reaction medium, with organic solvents often used to shift the equilibrium towards synthesis. capes.gov.brsnu.ac.kr The specificity of lipases towards Z-amino acid esters has been investigated, showing varying efficiencies depending on the amino acid structure and reaction conditions. capes.gov.brcapes.gov.br

The efficiency of biocatalysts in Z-peptide construction is often evaluated by metrics such as peptide yield and reaction rate. Optimizing reaction conditions, including solvent systems, pH, temperature, and substrate/enzyme concentrations, is crucial to maximize the efficiency and yield of the desired Z-peptide product. nih.govresearchgate.netsnu.ac.kr Furthermore, enzyme engineering techniques, such as immobilization or modification, can enhance the stability, activity, and selectivity of biocatalysts for specific peptide synthesis reactions. nih.govresearchgate.net

Table 1 summarizes some examples of biocatalytic peptide synthesis involving protected amino acids, illustrating the types of enzymes and reaction conditions used.

| Enzyme | Acyl Donor | Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |

| Granulosain | Z-Ile-ONp | Gln-OH | 50% Ethyl acetate (B1210297) in Tris-HCl buffer, pH 8, 40°C | Z-Ile-Gln | 71 | nih.govnih.govresearchgate.net |

| Papain | Z-Ala-OEt (example) | Gln (example) | Aqueous/Organic solvent (optimized) | Z-Ala-Gln | 35.5 - 71.5 | mdpi.com |

| Thermolysin | Z-L-Asp-OH (example) | Tyr-OMe (example) | Various solvent mixtures, pH, temperature | Z-L-Asp-Tyr-OMe | Variable | ubc.ca |

| Porcine Pancreas Lipase (PPL) | Z-Phe-OEt (example) | Phe-NH2 (example) | Aqueous water-miscible organic solvents, various temperatures | Z-Phe-Phe-NH2 | ~80 | capes.gov.br |

| Glutamic Acid Specific Endopeptidase | Z-Glu-OBzl (example) | X (nucleophile) | Various conditions, including 60-80% water-miscible solvent | Z-Glu-X | >70 | researchgate.net |

Note: The specific this compound as an acyl donor or nucleophile in these exact reactions is not always explicitly stated in the snippets, but the table illustrates the use of Z-protected amino acids and glutamine in biocatalytic peptide synthesis.

Reactor Design and Process Optimization in Chemoenzymatic Production

The design of reactors and optimization of process parameters are critical for the efficient and scalable chemoenzymatic production of this compound and Z-Gln-containing peptides. Unlike traditional chemical synthesis which may involve harsh conditions, enzymatic reactions typically occur under mild temperatures and pressures, often in aqueous or biphasic systems. nih.govqyaobio.com

Reactor design for chemoenzymatic peptide synthesis needs to consider factors that influence enzyme activity, stability, and the equilibrium of the reaction. For equilibrium-controlled synthesis, shifting the equilibrium towards peptide bond formation is essential, which can be achieved by using minimal water, employing organic solvents where the product is soluble, or removing the product as it is formed. nih.gov Kinetically controlled synthesis, on the other hand, often involves activated acyl donors and aims to favor aminolysis over hydrolysis. nih.govmdpi.com

Process optimization involves fine-tuning various parameters to maximize yield, reaction rate, and product purity. Key parameters include pH, temperature, substrate and enzyme concentrations, reaction time, and the choice and concentration of organic solvents. nih.govresearchgate.netsnu.ac.kr For example, the optimal temperature for protease-catalyzed peptide synthesis is often around 40°C, although this can vary depending on the specific enzyme and substrates. nih.gov Substrate and enzyme concentrations also significantly impact the reaction rate and yield. nih.gov

The use of novel reaction media, such as frozen aqueous solutions, ionic liquids, or supercritical carbon dioxide, has shown promise in increasing the efficiency of chemoenzymatic peptide synthesis. nih.gov Immobilization of enzymes or substrates onto solid supports can also offer benefits, including improved enzyme stability, easier separation of the enzyme from the product, and flexibility in reactor design. nih.govresearchgate.net Continuous flow reactors, for instance, can be advantageous for enzymatic reactions, allowing for better control over reaction conditions and potentially higher space-time yields compared to batch reactors.

Specific challenges in optimizing chemoenzymatic processes include product inhibition, enzyme deactivation, and the need for efficient separation and purification of the peptide product. fao.org Reactor designs that facilitate the selective removal of inhibitory byproducts can improve conversion yields. fao.org Strategies such as enzyme immobilization on macroporous beads have been shown to prevent enzyme degradation in systems involving multiple enzymes. fao.org

Enzymatic Transformations and Interactions Involving Z Gln Oh and Its Conjugates

Z-Gln-OH as a Substrate and Acyl Donor for Transglutaminases

Transglutaminases (TGs) are a family of enzymes that catalyze acyl transfer reactions. Their primary function involves the formation of isopeptide bonds between the γ-carboxamide group of a peptide-bound glutamine residue (the acyl donor) and the ε-amino group of a protein- or peptide-bound lysine (B10760008) residue (the acyl acceptor). nih.govnih.gov This cross-linking activity is crucial in various biological processes. Transglutaminases can also catalyze the incorporation of primary amines into peptide-bound glutamine residues. nih.gov this compound and its derivatives, such as Z-Gln-Gly-OH, serve as valuable model substrates for studying the transglutaminase-catalyzed acyl transfer reaction. medchemexpress.comuni.lugoogleapis.com Specifically, Z-Gln-Gly-OH is recognized as an efficient acyl donor substrate for microbial transglutaminase (MTG). huggingface.co

Kinetic Characterization of Microbial Transglutaminase (MTG) Activity with Z-Gln-Gly-OH

Z-Gln-Gly-OH (Cbz-Gln-Gly-OH) is widely used as a standard substrate for characterizing the kinetic parameters of microbial transglutaminase (MTG). evitachem.comprinceton.edunih.gov Studies employing this substrate have provided insights into the enzyme's catalytic efficiency and substrate affinity.

Kinetic analyses using Cbz-Gln-Gly as a substrate have been performed to determine parameters such as the Michaelis constant (Km), maximum reaction rate (Vmax), and catalytic efficiency (kcat/Km). For instance, the apparent Km for mature MTG with Cbz-Gln-Gly has been reported as 52.66 mM. nih.gov Another study investigating recombinant wild-type MTG reported a Km of 8.6 mM with Cbz-Gln-Gly-OH. evitachem.com The catalytic efficiency (kcat/Km) for mature MTG with Cbz-Gln-Gly was determined to be 40.42 mM⁻¹ min⁻¹. nih.gov For a specific peptidic substrate in a fluorogenic MTG assay, a kcat/Km of 492.9 M⁻¹ s⁻¹ (equivalent to 0.4929 mM⁻¹ s⁻¹ or approximately 29.5 mM⁻¹ min⁻¹) was reported. nih.gov Comparative studies using Z-Gln-Gly have also been instrumental in evaluating engineered MTG variants, revealing alterations in affinity and efficiency. For example, an S2P variant of MTG showed increased affinity and doubled enzyme efficiency towards Z-Gln-Gly compared to the wild-type enzyme. evitachem.comprinceton.edu

| Substrate | Enzyme | Km (mM) | kcat/Km (mM⁻¹ min⁻¹) | Assay Method | Reference |

| Cbz-Gln-Gly | Mature MTG | 52.66 | 40.42 | Not specified in detail | nih.gov |

| Cbz-Gln-Gly-OH | Recombinant Wild-Type MTG | 8.6 | Not specified | GDH-coupled assay | evitachem.com |

| Z-Gln-Gly | MTG (peptidic substrate) | Not specified | ~29.5 (calculated from M⁻¹s⁻¹) | Fluorogenic assay | nih.gov |

| Z-Gln-Gly | Wild-type MTG | Not specified | Not specified | GDH-coupled assay | evitachem.comprinceton.edu |

| Z-Gln-Gly | S2P variant MTG | Not specified | Doubled vs WT | GDH-coupled assay | evitachem.comprinceton.edu |

Mechanistic Studies of Isopeptide Bond Formation Catalyzed by Transglutaminases

The mechanism of isopeptide bond formation catalyzed by transglutaminases involves a cysteine residue within the enzyme's active site. This cysteine residue acts as a nucleophile, attacking the γ-carboxamide group of the glutamine residue in the acyl donor substrate. This attack leads to the formation of a thioester intermediate between the glutamine residue and the enzyme, with the concomitant release of ammonia (B1221849). nih.govresearchgate.netgoogleapis.com Subsequently, a primary amine substrate (the acyl acceptor), such as the ε-amino group of a lysine residue, attacks the thioester intermediate. This second nucleophilic attack resolves the thioester bond, forming a stable isopeptide bond between the glutamine and lysine residues and regenerating the free enzyme. nih.govresearchgate.netgoogleapis.com Transglutaminases typically possess a catalytic triad, often described as Cys-His-Asp, which is essential for this catalytic process. googleapis.comchemsrc.com In the context of using Z-Gln-Gly-OH as a substrate, the glutamine residue of this dipeptide acts as the acyl donor, participating in the initial formation of the thioester intermediate with the transglutaminase enzyme. huggingface.co

Development of Enzyme Assays Based on this compound Substrates

This compound derivatives, particularly Z-Gln-Gly-OH, have been widely utilized in the development of various enzyme assays to measure transglutaminase activity. medchemexpress.comuni.lugoogleapis.com These assays are crucial tools for research and industrial applications of transglutaminases.

One standard method is the hydroxamate assay, which employs Z-Gln-Gly-OH as the peptidic glutamine substrate and hydroxylamine (B1172632) as the amine donor. princeton.eduresearchgate.net In this reaction, MTG catalyzes the incorporation of hydroxylamine into Z-Gln-Gly-OH, forming Z-Glutamyl(γ-hydroxamate)-glycine. researchgate.net This hydroxamate product then forms a colored complex upon reaction with ferric ions (Fe³⁺) under acidic conditions, which can be quantified spectrophotometrically at 525 nm. princeton.eduresearchgate.netmedchemexpress.com This colorimetric endpoint assay allows for the determination of transglutaminase activity based on the amount of hydroxamate produced. researchgate.net

Another approach involves continuous assays coupled with other enzymes. A prominent example is the glutamate (B1630785) dehydrogenase (GDH)-coupled assay. evitachem.comprinceton.edu This assay utilizes Z-Gln-Gly and hydroxylamine as substrates for transglutaminase. The ammonia released during the transamidation reaction is then consumed by glutamate dehydrogenase in the reductive amination of α-ketoglutarate, a reaction that requires NADH. evitachem.comprinceton.edu The decrease in NADH concentration is monitored continuously by measuring the absorbance at 340 nm, providing a real-time measurement of transglutaminase activity. evitachem.comprinceton.edu

Commercial transglutaminase assay kits often incorporate Z-Gln-Gly or related synthetic peptides as substrates. nih.govchemsrc.commedchemexpress.com While Z-Gln-Gly has been a traditional substrate, newer assay substrates have been developed that offer improved reaction rates and sensitivity. medchemexpress.com

Investigation of Peptidase Specificity Towards Z-Gln-Containing Substrates

Peptidases are enzymes that hydrolyze peptide bonds. Their specificity is determined by the amino acid residues flanking the cleavage site, denoted as P1, P1', P2, P2', etc., relative to the scissile bond. While this compound itself is not a typical peptidase substrate due to being a protected single amino acid, peptides containing a Z-Gln moiety or a glutamine residue at specific positions have been investigated to understand peptidase specificity and develop selective substrates and inhibitors.

Cysteine Peptidase Recognition and Cleavage of Z-Gln-X Peptides

Cysteine peptidases, particularly those belonging to the C1 papain family, have been shown to recognize and cleave peptides containing glutamine at the P1 position (the residue immediately preceding the cleavage site). Synthetic substrates incorporating glutamine in this position have been developed to probe the specificity of these enzymes.

For example, peptides with the general formula Glp-Phe-Gln-X, where Glp is pyroglutamyl and X is a reporter group like p-nitroanilide (pNA) or 4-amino-7-methylcoumarin (AMC), have been designed as substrates for cysteine peptidases of the C1 family. These substrates are efficiently and selectively cleaved by C1 cysteine peptidases from various sources, including plant peptidases (papain, bromelain, ficin) and mammalian cathepsins (cathepsins B and L). Notably, these glutamine-containing substrates are generally not cleaved by serine trypsin-like peptidases, highlighting their selectivity for the cysteine peptidase class.

Studies comparing the hydrolysis of Glp-Phe-Gln-X substrates to analogous peptides with alanine (B10760859) at the P1 position (Glp-Phe-Ala-X) have demonstrated that the glutamine-containing substrates are cleaved with higher specific activity by the tested cysteine peptidases. Furthermore, variations in the efficiency of cleavage of Glp-Phe-Gln-pNA by different cathepsins, such as cathepsin L showing higher efficiency than cathepsin B, have been observed, indicating the utility of these substrates in differentiating peptidase activities. The specificity constant (kcat/KM) for the enzymatic reaction with Glp-Phe-Gln-pNA is higher compared to Glp-Phe-Ala-pNA for the tested peptidases.

Characterization of Enzyme Inhibition by this compound Analogs

While this compound is primarily discussed as a substrate component for transglutaminases, peptides containing the Z-Gln moiety or related glutamine derivatives have been explored for their inhibitory effects on enzymes, particularly peptidases.

Synthetic peptides incorporating Z-Gln have been investigated as potential inhibitors of thiol proteinases (cysteine peptidases). For instance, the peptide Z-Gln-Val-Val-OMe has been identified as a synthetic thiol proteinase inhibitor. This peptide demonstrated a protective effect on papain, a cysteine peptidase, against inhibition by certain cystatins. A larger peptide, Z-Gln-Val-Val-Ala-Gly-OMe, also showed inhibitory activity against papain and cathepsin B, another cysteine peptidase. These findings suggest that peptides featuring a protected glutamine residue can interact with the active site of cysteine peptidases and modulate their activity, either through direct inhibition or by influencing interactions with other inhibitors. Although the search results mention Z-Gln(Trt)-OH as a related compound in the context of enzyme inhibition, detailed characterization of this compound analogs specifically as inhibitors of peptidases or transglutaminases was not extensively provided. The broader concept of glutamine analogues inhibiting enzymes that utilize glutamine has been explored in other biological contexts, but not specifically focusing on this compound derivatives as peptidase or transglutaminase inhibitors based on the provided information.

Role of this compound in Reconstituted Biosynthetic Systems

Reconstituted biosynthetic systems involve the in vitro assembly of purified enzymes and substrates to replicate specific biochemical pathways or enzymatic reactions. This compound and its derivatives are employed in such systems primarily as defined acyl donors or substrates to study enzymes that naturally act on glutamine residues or to enzymatically synthesize peptides containing glutamine.

Mimicking and Studying Glutamine-Dependent Metabolic Pathways

While this compound itself is a protected amino acid and not a direct intermediate in core cellular glutamine metabolism (such as the TCA cycle anaplerosis or nucleotide synthesis), its dipeptide conjugate, Z-Gln-Gly, is widely used to mimic the glutamine-donating activity of proteins or peptides in assays for transglutaminase (TGase) activity. TGases are enzymes that catalyze acyl transfer reactions involving the γ-carboxamide group of protein- or peptide-bound glutamine residues researchgate.netzedira.comnih.gov.

The standard hydroxamate assay for TGase activity utilizes Z-Gln-Gly as a glutamine donor substrate and hydroxylamine as an amine acceptor in a reconstituted system containing the purified or partially purified enzyme zedira.comzedira.comcaymanchem.combiorxiv.orgrndsystems.com. In this reaction, TGase catalyzes the transfer of the γ-glutamyl group from Z-Gln-Gly to hydroxylamine, forming a γ-glutamyl-hydroxamate product. This product can then be quantified spectrophotometrically after complexing with ferric ions, typically at 525 nm zedira.comcaymanchem.combiorxiv.org. This assay system effectively reconstitutes a key enzymatic step involving a glutamine residue, allowing researchers to measure enzyme activity, determine kinetic parameters, and screen for enzyme inhibitors or activators in a controlled environment. For instance, studies have measured the activity of recombinant human transglutaminase 2 (TG2) and transglutaminase 3 (TG3) using Z-Gln-Gly and hydroxylamine in defined buffer conditions rndsystems.comrndsystems.com.

Another method to continuously monitor TGase activity using Z-Gln-Gly involves coupling the reaction to glutamate dehydrogenase (GLDH) biorxiv.orgnih.govresearchgate.net. In this coupled assay, the ammonia released from the deamidation of Z-Gln-Gly by TGase is utilized by GLDH to reductively aminate α-ketoglutarate to glutamate, with the concomitant oxidation of NADH to NAD+. The decrease in NADH concentration can be continuously monitored by measuring the absorbance at 340 nm biorxiv.orgnih.gov. This reconstituted system provides a real-time measurement of TGase activity, mimicking the deamidation aspect of TGase function which is relevant in biological processes like the pathogenesis of celiac disease nih.gov.

Beyond TGases, protected glutamine derivatives are also employed in the enzymatic synthesis of peptides in reconstituted systems. Proteases like papain have been successfully used as biocatalysts in aqueous-organic biphasic systems or deep eutectic solvents to synthesize protected dipeptides such as N-(benzyloxycarbonyl)-alanyl-glutamine (Z-Ala-Gln) nih.govmdpi.comacs.org. In these systems, a protected amino acid ester (like Z-Ala-OMe) acts as the acyl donor, and glutamine (Gln-OH) or a protected glutamine derivative acts as the nucleophile nih.govmdpi.com. This demonstrates how reconstituted enzymatic systems can be used to build peptide chains using protected amino acid building blocks, mimicking the peptide bond formation process.

Enzyme Engineering for Modified Substrate Specificity

This compound and its conjugates, particularly Z-Gln-Gly, serve as valuable tools in enzyme engineering studies aimed at altering or understanding the substrate specificity of enzymes that interact with glutamine residues. By using these defined, small-molecule substrates, researchers can probe the active site characteristics of enzymes and assess the impact of mutations or modifications on substrate binding and catalysis.

Studies on microbial transglutaminase (MTG), for example, have utilized Z-Gln-Gly as a model substrate to investigate the enzyme's substrate recognition and to characterize engineered variants researchgate.netnih.govbiorxiv.orgresearchgate.netoup.com. Molecular docking simulations with MTG and CBZ-Gln-Gly (Z-Gln-Gly) have provided insights into how the substrate interacts with the enzyme's active site cleft, highlighting the role of specific residues in substrate binding nih.govoup.com.

Enzyme engineering efforts involving MTG zymogen have also used Z-Gln-Gly to determine the kinetic parameters (Km and kcat) of engineered variants biorxiv.orgresearchgate.net. By comparing the kinetic constants of wild-type and mutant enzymes with Z-Gln-Gly, researchers can quantify the changes in substrate affinity and catalytic efficiency resulting from the modifications biorxiv.orgresearchgate.net. For instance, a continuous GLDH-coupled assay using Z-Gln-Gly as the acyl-acceptor was applied to determine the activity of MTG zymogen mutants, revealing changes in specificity constants biorxiv.org. Another study comparing different TGase activity assays noted that while a novel substrate showed faster reaction rates, Z-Gln-Gly was the traditional amine acceptor used for comparison, underscoring its role as a standard for evaluating enzyme performance caymanchem.com.

Similarly, in the enzymatic synthesis of peptides, the substrate specificity of proteases like papain towards protected amino acid derivatives, including those related to this compound, is a key factor influencing reaction yield and product specificity nih.govmdpi.com. Enzyme engineering or modification of these enzymes, such as immobilization on supports like magnetic nanocrystalline cellulose, can lead to enhanced enzyme-substrate affinity and improved yields of protected peptides like Z-Ala-Gln mdpi.comacs.org. Kinetic studies with immobilized papain have demonstrated an increase in enzyme-substrate affinity, highlighting the impact of immobilization on catalytic performance with protected substrates acs.org.

Data Tables

| Compound Name | Role in Enzymatic System | Enzyme Studied | Assay Type / System | Relevant Finding/Parameter | Source |

| Z-Gln-Gly | Glutamine donor substrate | Transglutaminase (TGase) | Hydroxamate assay | Used for spectrophotometric determination of activity. | zedira.comzedira.comcaymanchem.com |

| Z-Gln-Gly | Acyl-acceptor substrate | Transglutaminase (TGase) | Coupled GLDH assay | Used for continuous monitoring of activity via NADH oxidation. | biorxiv.orgnih.govresearchgate.net |

| Z-Gln-Gly | Model substrate | Microbial Transglutaminase | Molecular docking, Kinetic studies | Used to study substrate recognition and binding. | nih.govoup.com |

| Z-Gln-Gly | Gln-donor substrate | Microbial Transglutaminase | Kinetic studies (coupled GLDH assay) | Km and specificity constant determined for variants. | biorxiv.orgresearchgate.net |

| Z-Ala-Gln (synthesized) | Enzymatic synthesis product | Papain | Kinetically controlled synthesis (aqueous-organic) | Yield: 35.5% (optimized conditions). Apparent rmax: 6.09 mmol/(L·min). | nih.govmdpi.com |

| Z-Ala-Gln (synthesized) | Enzymatic synthesis product | Papain (immobilized) | Kinetically controlled synthesis (DES) | Yield: ~71.5%. Increased enzyme-substrate affinity. | mdpi.comacs.org |

| Z-YQQ (synthesized) | Enzymatic synthesis product | Asclepain | Enzymatic synthesis (aqueous-organic) | Acted on extrinsic coagulation pathway in vitro. |

| Enzyme | Substrate Used | Km (mM) | kcat (min-1) | Specificity Constant (kcat/Km) | Context | Source |

| Human Transglutaminase 2 (V224 variant) | Cbz-Gln-Gly | 4.7 ± 0.6 | 16.8 ± 0.8 | - | Coupled enzymatic assay | nih.gov |

| Wild-type MTG | Cbz-Gln-Gly | 8.6 ± 0.1 | - | - | Kinetic constants determination | researchgate.net |

| TG¹⁶ (MTG variant) | Cbz-Gln-Gly-OH | 3.5 ± 0.1 | - | - | Kinetic constants determination | researchgate.net |

| ΔproMTG | Z-QG | Comparable | - | - | Engineered zymogen kinetic parameters | biorxiv.org |

| K10D/Y12G MTGz mutant | Z-QG | Comparable | - | ~85% of ΔproMTG specificity constant | Engineered zymogen kinetic parameters | biorxiv.org |

| K10D/Y12A MTGz mutant | Z-QG | ~5x higher | - | ~80% decrease vs ΔproMTG specificity constant | Engineered zymogen kinetic parameters | biorxiv.org |

Applications of Z Gln Oh in Peptide Chemistry and Biomolecular Engineering

Z-Gln-OH as a Precursor for Bioactive Peptide Synthesis

The incorporation of protected amino acids like this compound is a crucial step in the solid-phase or solution-phase synthesis of peptides with diverse biological activities. The ability to precisely introduce glutamine residues with a protected amino terminus allows for the controlled assembly of complex peptide sequences that may exhibit antibacterial, enzymatic, or ligand-binding properties.

Synthesis of Antibacterial Peptides Featuring Z-Gln Moieties

This compound can serve as a precursor in the synthesis of peptides designed to possess antibacterial activity. For instance, N-α-[Carbobenzyloxy]-Ile-Gln (Z-IQ), which incorporates a Z-protected glutamine residue, has been synthesized as a precursor for the antibacterial dipeptide Ile-Gln (IQ). The enzymatic synthesis of Z-IQ has been reported using a proteolytic extract from Solanum granuloso leprosum fruits as a biocatalyst in an aqueous-organic biphasic system. A maximal peptide yield of 71 ± 0.10% was achieved under specific conditions. Following cleavage and purification, the resulting Ile-Gln dipeptide demonstrated antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. Minimum Inhibitory Concentration (MIC) values for the cleaved IQ dipeptide were observed between 118 ± 0.01 μg/mL and 133.7 ± 0.05 μg/mL against Staphylococcus aureus strains and 82.4 ± 0.01 μg/mL and 85.0 ± 0.00 μg/mL against Escherichia coli strains. This highlights the utility of this compound as a key intermediate in the synthesis route to certain antibacterial peptides.

Construction of Peptides for Modulating Enzyme Activity

While the search results did not provide specific examples detailing the direct use of this compound in the synthesis of peptides explicitly designed for enzyme modulation, Z-protected amino acids are fundamental components in the synthesis of a wide array of peptides. Peptides are known to modulate enzyme activity through various mechanisms, including acting as substrates, inhibitors, or allosteric regulators. The controlled incorporation of glutamine residues, facilitated by the use of this compound during synthesis, allows for the creation of peptides with specific sequences and structures critical for interacting with enzyme active sites or regulatory regions. Therefore, this compound acts as a necessary building block in the general synthetic strategies employed to construct peptides with potential enzyme-modulating capabilities.

Integration of this compound into Biomaterial Development

Beyond peptide synthesis, this compound, particularly in the form of derivatives like Z-Gln-Gly, has been integrated into the development of biomaterials, notably hydrogels, through enzymatic crosslinking.

Enzymatic Crosslinking of Z-Gln-Gly into Hydrogel Matrices

Z-Gln-Gly, a dipeptide containing a Z-protected glutamine residue, has been successfully incorporated into gelatin-based hydrogels through enzymatic crosslinking catalyzed by microbial transglutaminase (MTG). mdpi.comdntb.gov.uanih.govresearchgate.netresearchgate.netmdpi.com MTG facilitates the formation of stable isopeptide bonds between the glutamine residues of Z-Gln-Gly (acting as acyl donors) and the epsilon-amino groups of lysine (B10760008) residues present in gelatin chains. mdpi.comresearchgate.net This enzymatic reaction allows for the creation of crosslinked hydrogel networks. The introduction of the carbobenzoxy (Z) groups via Z-Gln-Gly has been shown to induce dynamic π-π stacking interactions within the hydrogel matrix. mdpi.comdntb.gov.uanih.gov These interactions contribute to improved mechanical properties and enhanced conductivity of the resulting hydrogels. mdpi.comdntb.gov.uanih.gov

Research has demonstrated that the mechanical properties and conductivity of these gelatin-based hydrogels can be tuned by adjusting the molar ratio of Z-Gln-Gly to the primary amino groups in gelatin. mdpi.comdntb.gov.uanih.gov For instance, a hydrogel fabricated with an optimal ratio (Gel-TG-ZQG (0.25)) exhibited significant mechanical strength and elasticity. mdpi.comdntb.gov.uanih.gov

Mechanical Properties of a Representative Z-Gln-Gly-Modified Gelatin Hydrogel (Gel-TG-ZQG (0.25))

| Property | Value | Conditions |

| Storage Modulus | 7.8 MPa | 10 °C |

| Compressive Strength | 0.15 MPa | 80% strain |

| Tensile Strength | 0.343 MPa | - |

| Elongation at Break | 218.30% | - |

The incorporation of Z-Gln-Gly through enzymatic crosslinking provides a method to enhance the structural integrity and functional properties of biomaterial matrices like hydrogels.

Surface Functionalization and Biocompatibility Studies of Z-Gln-Modified Materials

While direct surface functionalization using this compound on pre-formed materials was not specifically detailed in the search results, the integration of Z-Gln-Gly into hydrogel matrices through bulk enzymatic crosslinking effectively modifies the material composition and surface presentation of the resulting hydrogel. Studies on these Z-Gln-Gly-containing hydrogels have included assessments of their biocompatibility. The gelatin-based hydrogels incorporating Z-Gln-Gly via enzymatic crosslinking were found to be noncytotoxic. mdpi.comdntb.gov.uanih.gov This suggests that the presence of Z-Gln-Gly, when incorporated into a biomaterial matrix through this enzymatic method, does not inherently lead to adverse cellular responses, indicating good biocompatibility for potential applications in wearable devices and health-monitoring systems as strain sensors. mdpi.comdntb.gov.uanih.gov

Design of Responsive Biomaterials

This compound and related glutamine-containing peptides are being explored in the design of responsive biomaterials, particularly hydrogels. The incorporation of amino acids like glutamine into polymer structures can influence the properties of these materials, such as hydrophilicity and degradation rates. nih.govscispace.com

Recent research has demonstrated the use of Z-Gln-Gly, a dipeptide containing Z-protected glutamine, in the creation of mechanically tough and conductive hydrogels based on gelatin. mdpi.com In these hydrogels, referred to as Gel-TG-ZQG, Z-Gln-Gly is integrated into the gelatin polymer network through enzymatic crosslinking catalyzed by microbial transglutaminase (mTG). mdpi.com The introduction of the carbobenzoxy groups from Z-Gln-Gly is reported to create dynamic π-π stacking interactions, which can enhance the elasticity and toughness of the hydrogel. mdpi.com Furthermore, these interactions and the newly introduced carboxyl groups from Z-Gln-Gly can contribute to improving the conductivity and conductivity sensitivity of the hydrogel by forming effective electronic pathways. mdpi.com

Studies have shown that the mechanical properties and conductivity of these hydrogels can be controlled by adjusting the molar ratio of Z-Gln-Gly to the primary amino groups in gelatin. mdpi.com For instance, a hydrogel with an optimal ratio exhibited high storage modulus, compressive strength, tensile strength, and elongation at break. mdpi.com These Gel-TG-ZQG hydrogels have also demonstrated noncytotoxicity, suggesting their potential for applications requiring direct contact with human tissue, such as biosensors and wearable electronic devices. mdpi.com

Another example involves Fmoc-Phe-Gln-OH (FQ), a dipeptide incorporating glutamine. rsc.org This dipeptide has been shown to form hydrogels in neutral to acidic pH ranges, with better gelation observed compared to similar dipeptides containing pH-responsive carboxylic acid groups. rsc.org The self-assembly of these dipeptides into β-sheet structures is indicated by techniques like ThT-binding assay and FT-IR. rsc.org These hydrogels exhibit thixotropic properties, making them potentially useful as injectable gel materials for biomedical applications, and MTT studies have indicated their biocompatibility. rsc.org

This compound in Protein Modification and Bioconjugation Studies

This compound and its derivatives are relevant in the field of protein modification and bioconjugation, particularly in strategies involving enzymatic approaches. Site-specific modification of proteins is crucial for studying protein function and developing novel therapeutics. nih.gov While chemical methods often lack site specificity, enzymatic methods offer a promising avenue for targeted modification. nih.govgoogle.com

Microbial transglutaminase (mTG) is an enzyme that catalyzes the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue or a primary amine. nih.gov This enzymatic activity can be leveraged for site-specific protein modification and bioconjugation. Z-Gln-Gly, a dipeptide containing a protected glutamine, has been identified as an excellent substrate for mTG. rsc.org

Site-Specific Labeling of Proteins with this compound Derivatives

This compound derivatives, particularly in the form of peptides like Z-Gln-Gly, can serve as glutamine donor substrates for transglutaminase-catalyzed reactions, enabling site-specific labeling of proteins. zedira.comzedira.comzedira.com This enzymatic approach allows for the introduction of specific molecules or tags onto proteins at reactive glutamine residues. google.com

Research has shown the application of mTG-catalyzed transamidation reactions using amine-containing reagents to modify proteins or peptides at their glutamine residues. google.com This process results in the covalent linkage of the reagent to the side chain of the glutamine residue. google.com For example, alpha gliadin peptide has been modified at one or two glutamine residues using a transamidation reaction with propargylamine (B41283) catalyzed by mTG. google.com

In the context of protein labeling for techniques like single-molecule Förster Resonance Energy Transfer (FRET), enzymatic modification of a reactive glutamine in an appended substrate sequence recognized by transglutaminase can be used for site-specific labeling. researchgate.net This approach, sometimes combined with chemical labeling of other residues like cysteine, allows for the stoichiometric introduction of donor and acceptor fluorophores onto proteins. researchgate.net This two-step chemical/enzymatic labeling strategy is considered a simple and accessible method for preparing labeled proteins for FRET studies. researchgate.net

Development of Conjugates for Targeted Delivery

This compound derivatives, specifically peptides like Z-Gln-Gly, are utilized in the development of bioconjugates for targeted delivery applications. The ability of Z-Gln-Gly to act as a glutamine donor substrate for transglutaminase is key in these strategies. zedira.comzedira.comzedira.com

Enzymatic bioconjugation using mTG with Z-Gln-Gly as a substrate has been employed to attach various molecules, such as polyethylene (B3416737) glycol (PEG), to proteins like cytochrome c. rsc.org This demonstrates the utility of this dipeptide in creating protein-polymer conjugates.

Furthermore, Z-Gln-Gly modified nucleotides have been incorporated into DNA aptamers using terminal deoxynucleotidyl transferase (TdT). nih.govacs.org These modified aptamers, containing the Z-Gln-Gly sequence, can then act as glutamine donors for subsequent enzymatic reactions with microbial transglutaminase. nih.govacs.org This allows for the crosslinking of the modified aptamers with enzymes tagged with an mTG-reactive peptide containing lysine, enabling the synthesis of aptamer-protein conjugates. nih.govacs.org This approach highlights the role of Z-Gln-Gly in facilitating the creation of complex bioconjugates for potential targeted delivery systems.

While the search results did not provide specific data tables directly featuring this compound in the context of responsive biomaterials or targeted delivery conjugates, the research findings described illustrate its involvement and the resulting material properties or conjugate formation.

Structure Activity Relationship Sar Studies of Z Gln Oh Derivatives and Conjugates

Conformational Analysis and Molecular Recognition

Conformational analysis investigates the three-dimensional arrangement of atoms in Z-Gln-OH and its related structures, while molecular recognition examines how these structures interact with other molecules, such as proteins or other peptides.

Impact of Z-Protection on Glutamine Side Chain Dynamics in Peptides

The Z-protecting group on the alpha-amino group of glutamine can influence the conformational landscape of the glutamine residue within a peptide chain. Studies using techniques like resonant ion-dip infrared (RIDIR) spectroscopy and computational calculations have investigated the conformational preferences of this compound and other capped glutamine-containing peptides in the gas phase. These studies provide insights into the preferred orientations and the role of the glutamine side chain in directing peptide structures. rsc.orgresearchgate.netresearchgate.netillinois.edu The Z-group, being relatively bulky and aromatic, can introduce steric and electronic effects that may restrict or favor certain backbone and side-chain rotamers compared to an unprotected glutamine residue.

Molecular Modeling and Computational Simulations of this compound Interactions

Molecular modeling and computational simulations, such as Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations, are valuable tools for understanding the conformational preferences and interaction mechanisms of this compound and its derivatives at an atomic level. rsc.orgresearchgate.netresearchgate.netacs.orgnih.gov These methods can predict low-energy conformers, calculate interaction energies, and simulate the dynamics of this compound in different environments, including in isolation, in solution, or when bound to a target molecule. For instance, computational studies have been used to assign the hydrogen bonding architectures of different conformers of this compound. rsc.orgresearchgate.netresearchgate.net Molecular docking and MD simulations have also been employed to study the interactions of Z-Gln-containing peptides with proteins, providing insights into binding poses and the nature of stabilizing interactions, such as hydrogen bonds between the glutamine side chain and residues in the protein binding pocket. nih.gov

Functional Correlates of Structural Modifications

Modulation of Enzyme-Substrate Affinity and Catalytic Efficiency

When this compound or its derivatives are part of a peptide substrate or inhibitor, the presence of the Z-group and the specific conformation adopted by the glutamine residue can influence the interaction with enzymes. The Z-group can affect the binding affinity by introducing steric bulk or altering the electronic properties near the scissile bond or the enzyme's active site. The conformational preferences influenced by the Z-group and hydrogen bonding networks can determine whether the peptide can adopt the correct orientation for productive binding and catalysis by an enzyme. For example, studies on enzyme substrates containing glutamine have shown that the position and environment of the glutamine residue can be critical for recognition and cleavage by specific peptidases. frontiersin.org Modifications to the glutamine residue or flanking amino acids in peptide substrates have been shown to modulate catalytic efficiency (kcat/KM) of enzymes like tRNA-guanine transglycosylase. nih.gov While direct studies focusing solely on the impact of the Z-group of this compound on enzyme kinetics are less prevalent in the provided results, the principles of how protecting groups and conformational constraints influence enzyme-substrate interactions in peptide chemistry are well-established and applicable.

Influence of this compound Stereochemistry on Biological Activity

The stereochemistry at the alpha-carbon of the glutamine residue in this compound is crucial for its recognition by biological systems, which are typically selective for L-amino acids. This compound itself contains L-glutamine. nih.gov The stereochemical configuration of amino acids within peptides significantly impacts their three-dimensional structure and their ability to interact with chiral biological targets like receptors and enzymes. Studies on peptides containing D- or L-amino acids, including glutamine, have demonstrated that altering the stereochemistry can drastically affect biological activity. For instance, in the antibiotic teixobactin (B611279), the specific pattern of D and L stereochemistry in the peptide tail, including a D-Gln residue, is critical for its antibiotic activity and its ability to form an amphiphilic β-sheet-like structure essential for its mechanism of action. nih.gov Swapping the stereochemistry of certain residues, including D-Gln, in teixobactin analogues led to a loss or significant reduction in antibiotic activity. nih.gov While this compound specifically contains the L-stereoisomer, studies on related peptides highlight the general principle that the stereochemistry of the glutamine residue, whether protected or not, is a key determinant of biological activity through its influence on molecular shape and interactions with chiral biological environments.

SAR in Peptides Incorporating Z-Gln for Specific Bioactivities

The incorporation of Z-Gln into peptides has been explored in the context of various biological activities, particularly in the development of enzyme inhibitors. The glutamine residue itself can play a critical role in binding to the active sites of enzymes through hydrogen bonding or other interactions. The Z-group, while primarily a protecting group, can also influence the peptide's interaction with its target, potentially contributing to binding affinity or stability nih.gov.

One area where peptides containing the Gln-Val-Val-Ala-Gly sequence, sometimes with an N-terminal Z-group, have been studied is in the context of thiol proteinase inhibition nih.govjst.go.jpnih.gov. This sequence is found in several natural thiol proteinase inhibitors. Studies have shown that peptides incorporating this sequence can exhibit weak inhibitory effects on enzymes like papain nih.gov. The presence and position of amino acids within this sequence, including glutamine, and modifications like the Z-group, have been investigated to understand their contribution to inhibitory activity and protective effects against enzyme inactivation nih.govjst.go.jpnih.gov. For instance, Z-Gln-Val-Val-Ala-Gly-OMe was found to show inhibitory activity towards papain and cathepsin B, and also protected papain from inhibition by certain natural inhibitors nih.gov. Further studies revealed that Z-Gln-Val-Val-OMe was the smallest peptide fragment retaining some protective effect on papain nih.govnih.gov. The aromatic ring associated with the Z-group at the N-terminus appeared to strengthen the binding ability of the peptide to papain in some cases jst.go.jp.

In another example, the addition of a Z-group to the N-terminus of gelatinase biosynthesis-activating pheromone (GBAP), an 11-amino acid macrocyclic peptide, resulted in a 5-fold improvement in its potency as an agonist for the Fsr quorum sensing circuitry in Enterococcus faecalis nih.gov. This suggests that the Z-group can have a direct impact on the bioactivity of peptides beyond its role as a protecting group.

Design Principles for Enhanced Bioactivity

Designing peptides with enhanced bioactivity involves understanding the structural features critical for target interaction and incorporating modifications that improve properties like potency, selectivity, and stability. This compound and peptides containing glutamine are utilized in rational design and combinatorial approaches to discover and optimize bioactive molecules.

Rational Design of this compound Based Inhibitors

Rational design of inhibitors based on this compound or peptides containing glutamine often involves leveraging structural information about the target protein, such as the active site architecture. By understanding how glutamine or glutamine-containing peptide sequences interact with the target, researchers can design modified peptides or peptidomimetics with improved binding affinity and efficacy frontiersin.orghkmj.orgmdpi.com.

For example, in the rational design of inhibitors for SARS coronavirus main protease, glutamine was found to be a favored residue at the P1 position of the substrate hkmj.org. This information guided the design of peptidomimetic inhibitors incorporating glutamine at this position, along with an N-terminal protecting group like the Cbz (Z) group, which was found to form favorable hydrophobic interactions with the protease hkmj.org.

Rational design has also been applied to develop inhibitors for glutaminyl cyclase (QC), an enzyme implicated in Alzheimer's disease acs.org. Inhibitors were designed based on the proposed binding mode of the enzyme's substrate, which includes an N-terminal glutamine. These inhibitors often feature a zinc-binding moiety and a large hydrophobic residue at a specific position relative to the N-terminal glutamine, reflecting a rational approach to target the enzyme's active site acs.org.

In the development of thrombin inhibitors, rational design incorporating both L- and D-amino acids has been used. While not exclusively focused on this compound, studies in this area have shown that polar uncharged residues like glutamine at certain positions can influence inhibitory potency plos.org. This highlights how the properties of glutamine are considered in the rational design of peptide-based inhibitors.

Combinatorial Chemistry and Screening of Z-Gln-Peptide Libraries

Combinatorial chemistry and high-throughput screening are powerful tools for discovering novel bioactive peptides and optimizing their properties mit.edumdpi.comnih.govmdpi.com. By synthesizing large libraries of peptides with variations in sequence and modifications, researchers can rapidly identify candidates with desired activities. This compound can be included as a building block in the synthesis of such libraries.

Combinatorial peptide libraries can be synthesized using techniques like split-and-pool synthesis on solid support, allowing for the creation of vast numbers of unique peptide sequences nih.gov. These libraries can then be screened for various biological activities, such as binding to a specific protein target or inhibiting an enzyme mdpi.commdpi.comgoogle.comgoogle.com.

Glutamine is often included in the set of amino acids used to construct combinatorial libraries aimed at discovering bioactive peptides asm.org. For instance, combinatorial libraries of decapeptides composed of a selection of amino acids, including glutamine, have been synthesized and screened for antimicrobial activity asm.org.